molecular formula C19H20N4O B2873296 N-(2,4-dimethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 866871-85-4

N-(2,4-dimethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2873296
CAS RN: 866871-85-4
M. Wt: 320.396
InChI Key: ZIZHXTQYPVXKDG-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20N4O and its molecular weight is 320.396. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

A study on the compound known in a specific context as Amitraz demonstrates its structural characteristics, where it forms two independent and conformationally similar molecules within the asymmetric unit. The interactions within the crystal structure are highlighted by hydrogen bonding and weak intermolecular forces, contributing to the understanding of its solid-state properties (Lee et al., 2013).

Antimicrobial Activities

Research into triazole derivatives has shown that compounds synthesized from various ester ethoxycarbonylhydrazones with primary amines, including structures related to the compound of interest, exhibit antimicrobial activities. Some derivatives were found to possess good or moderate activities against tested microorganisms, underscoring the potential for these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Gas Sorption Behaviors

In the realm of materials science, isomeric Zn(II)-based metal–organic frameworks constructed using a bifunctional triazolate–carboxylate tecton demonstrated distinct gas sorption behaviors. These frameworks exhibit different stabilities and flexibilities, with one showing selective sorption of CO2 over N2, indicative of potential applications in gas separation and storage technologies (Chen et al., 2016).

Chemical Synthesis and Reactions

A study focused on the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, derived through a multi-step process starting from 4-chlorobenzenamine. This research provides insights into the reaction conditions and yields for synthesizing such compounds, contributing to the broader understanding of triazole chemistry and its applications in creating specialized molecules (Kan, 2015).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-12-5-8-16(9-6-12)23-15(4)18(21-22-23)19(24)20-17-10-7-13(2)11-14(17)3/h5-11H,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZHXTQYPVXKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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